Corrector C18

Beschreibung

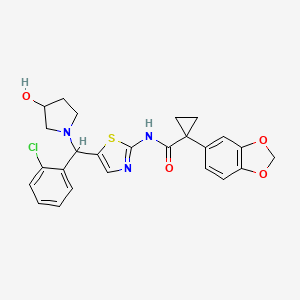

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a structurally complex molecule featuring:

- A 1,3-benzodioxole moiety linked to a cyclopropane ring.

- A thiazole core substituted with a stereochemically defined [(S)-(2-chlorophenyl)((3R)-3-hydroxy-pyrrolidinyl)methyl] group.

- A carboxamide bridge connecting the cyclopropane and thiazole units.

Eigenschaften

CAS-Nummer |

926664-32-6 |

|---|---|

Molekularformel |

C25H24ClN3O4S |

Molekulargewicht |

498.0 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31)/t16-,22+/m1/s1 |

InChI-Schlüssel |

OUGLISSDQZYBGK-ZHRRBRCNSA-N |

Isomerische SMILES |

C1CN(C[C@@H]1O)[C@@H](C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

Kanonische SMILES |

C1CN(CC1O)C(C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Benzodioxole moiety : Known for its role in various biological activities.

- Thiazole ring : Often associated with antimicrobial and anticancer properties.

- Pyrrolidine derivative : Contributes to its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Antidiabetic Potential

A study on benzodioxole derivatives demonstrated significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. The compound showed an IC50 value of approximately , indicating strong potential as an antidiabetic agent .

Anticancer Activity

The compound's efficacy against cancer cell lines has been evaluated. It exhibited notable cytotoxic effects on several cancer types:

- Cell Lines Tested : MTS assays were employed on multiple cancer cell lines.

- Results : The compound demonstrated IC50 values ranging from to , suggesting it may selectively target cancer cells while sparing normal cells .

Case Study 1: In Vivo Efficacy

In a streptozotocin-induced diabetic mouse model, the compound was administered at various doses. The results indicated a significant reduction in blood glucose levels, supporting its potential use in diabetes management. The observed effects were comparable to those of standard antidiabetic drugs .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related benzodioxole compounds against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The derivatives displayed promising antimicrobial activity, suggesting that the parent compound may also hold similar properties .

Data Summary

| Biological Activity | IC50 Value | Model/Type |

|---|---|---|

| α-Amylase Inhibition | 0.68 µM | In Vitro |

| Cancer Cell Lines | 26-65 µM | In Vitro |

| Blood Glucose Reduction | Not specified | In Vivo (Diabetic Model) |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The evidence highlights several related compounds synthesized via analogous routes. Key structural and synthetic comparisons are outlined below:

Core Structural Features

Key Observations:

Substituent Diversity: The benzoyl group on the thiazole ring varies (e.g., 3-fluoro in compound 50, 3-methoxy in compound 93), impacting electronic properties and steric bulk. The pyrrolidinyl group in the target compound is hydroxylated at the 3R position, unlike the non-hydroxylated pyrrolidine in compound 74, which may influence hydrogen-bonding capacity.

Biological Implications :

- The thiazole-carboxamide scaffold is shared with BMS-387032, a CDK2 inhibitor, suggesting possible kinase-targeting activity. However, the target compound’s bulky benzodioxole and hydroxy-pyrrolidinyl groups may alter binding kinetics.

Common Strategies:

- Coupling Reactions: Aminothiazole intermediates (e.g., 2-amino-4-phenylthiazol-5-yl derivatives) are coupled with cyclopropanecarboxylic acids using reagents like HATU/DIPEA in DMF (-11).

- Crystallography : Single-crystal X-ray analysis (e.g., ) and spectroscopic techniques (NMR, IR, MS) are standard for structural validation.

Unique Aspects of the Target Compound:

Structure-Activity Relationship (SAR) Considerations

- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance binding affinity via hydrophobic interactions, similar to the 4-chlorophenyl group in compound 93.

- Hydroxy-Pyrrolidinyl: The 3R-hydroxy group could facilitate hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs like compound 74.

- Benzodioxole vs.

Computational and Analytical Tools

- AutoDock4 : Used for molecular docking to predict binding modes ().

- Multiwfn : Wavefunction analysis for electronic properties ().

- SHELX Software : Critical for X-ray crystallography ().

These tools could be applied to the target compound to model interactions with biological targets or analyze electron density distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.